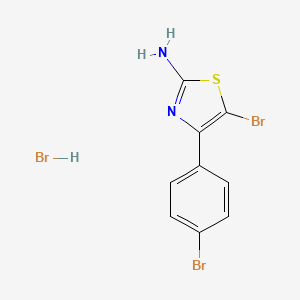

5-溴-4-(4-溴苯基)-1,3-噻唑-2-胺氢溴酸盐

描述

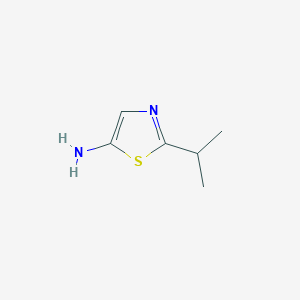

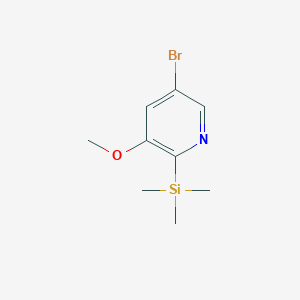

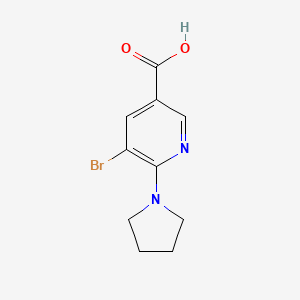

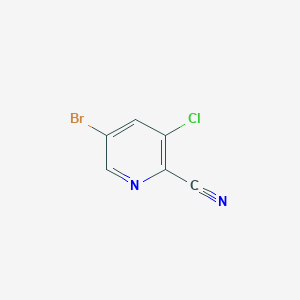

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It is part of a novel series of compounds synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Synthesis Analysis

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves overcoming the challenges of microbial resistance. The molecular structures of the synthesized derivatives were confirmed by their physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis

The physical and chemical properties of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .科学研究应用

烯烃的电化学溴化功能化

该化合物已被用于烯烃的电化学溴化功能化 . 有机分子的溴化已被广泛研究,并且仍然需要安全和可持续的方法 . 溴化物的电化学氧化为溴是一种通过避免使用化学氧化剂来减少废物的可行策略 .

溴代醇的合成

溴代醇是化学中非常有用的构建块,已通过使烯烃在溴/水中反应来制备 . 确定了氢溴酸的最佳浓度为 180 mM,这导致溴代醇的产率为 85%,二溴化物的产率为 9% .

抗菌活性

合成了一系列新型的 4-(4-溴苯基)-噻唑-2-胺衍生物,并对其体外抗菌活性进行了评估 . 结果表明,某些化合物表现出有希望的抗菌活性,与标准诺氟沙星(抗菌)和氟康唑(抗真菌)相当 .

抗癌活性

通过磺酰罗丹明 B (SRB) 测定法,进一步评估了合成化合物的抗癌活性,针对雌激素受体阳性的人类乳腺腺癌细胞系 (MCF7) . 与其他化合物相比,发现其中一种化合物对癌细胞系最有效,与标准药物 (5-氟尿嘧啶) 相当 .

分子对接研究

分子对接研究表明,某些化合物在所选 PDB ID (1JIJ、4WMZ 和 3ERT) 的结合口袋内显示出良好的对接评分,并表现出有希望的 ADME 特性 .

中间体和目标衍生物的合成

该化合物已被用于合成中间体和目标衍生物 . 最初,在催化剂碘的存在下,对溴苯乙酮和硫脲反应生成中间体 4-(4-溴苯基) 噻唑-2-胺 .

作用机制

- Thiazoles are known to exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . Therefore, we can infer that the compound likely interacts with specific cellular components related to these activities.

- Thiazoles can modulate oxidative stress pathways, affecting reactive oxygen species (ROS) production and antioxidant defenses .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

- The compound’s absorption depends on its lipophilicity and solubility. It likely enters cells via passive diffusion. Once absorbed, it may distribute throughout tissues, including the brain, where it could exert neurotoxic effects . Enzymes in the liver may metabolize the compound, leading to bioactivation or detoxification. Elimination occurs primarily through renal excretion or biliary secretion.

Result of Action

未来方向

The future directions for this compound could involve further exploration of its antimicrobial and anticancer properties. The increased emergence of multidrug-resistant pathogenic bacteria has called for the exploration of alternative drug therapies . In addition, with the increasing understanding of drugs’ cytotoxic mechanism of action and the discovery of specific targets, novel chemical therapeutic drugs could be designed for the treatment of cancer .

属性

IUPAC Name |

5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2S.BrH/c10-6-3-1-5(2-4-6)7-8(11)14-9(12)13-7;/h1-4H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEXXHKOTKYSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

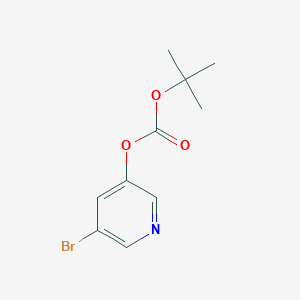

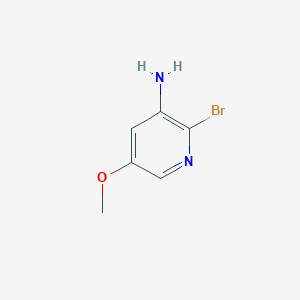

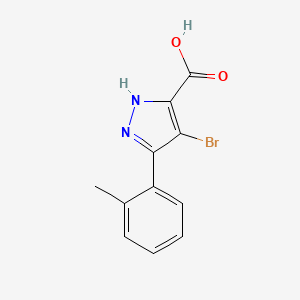

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)

![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)

![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)

![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)